molecular formula C13H26N2O2S B10885876 1-(Ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine

1-(Ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine

Cat. No.: B10885876
M. Wt: 274.43 g/mol
InChI Key: PVZHQVIWUPXBBB-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine is a piperazine derivative characterized by an ethylsulfonyl (–SO₂–CH₂CH₃) group at the 1-position and a 4-methylcyclohexyl substituent at the 4-position. This compound belongs to a broader class of sulfonyl-piperazine derivatives, which are frequently explored for their pharmacological properties, including receptor binding, cytotoxicity, and metabolic stability. The ethylsulfonyl group enhances solubility and modulates electronic properties, while the 4-methylcyclohexyl moiety contributes to lipophilicity and steric effects, influencing target selectivity .

Properties

Molecular Formula

C13H26N2O2S

Molecular Weight

274.43 g/mol

IUPAC Name

1-ethylsulfonyl-4-(4-methylcyclohexyl)piperazine

InChI

InChI=1S/C13H26N2O2S/c1-3-18(16,17)15-10-8-14(9-11-15)13-6-4-12(2)5-7-13/h12-13H,3-11H2,1-2H3

InChI Key

PVZHQVIWUPXBBB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2CCC(CC2)C

Origin of Product

United States

Preparation Methods

Sulfonylation of Piperazine Derivatives

The introduction of the ethylsulfonyl group to the piperazine core typically employs sulfonylating agents such as ethylsulfonyl chloride. In a representative procedure, piperazine is reacted with ethylsulfonyl chloride in dichloromethane under basic conditions (e.g., triethylamine) at 0–5°C, followed by gradual warming to room temperature. This step achieves selective mono-sulfonylation, critical for subsequent alkylation.

Reaction Conditions Table

ParameterValue
SolventDichloromethane
Temperature0°C → 25°C (ramp over 2 h)
BaseTriethylamine (2.2 equiv)
Yield68–72%

The electron-withdrawing nature of the sulfonamide group enhances the nucleophilicity of the remaining piperazine nitrogen, facilitating downstream alkylation.

Alkylation with 4-Methylcyclohexyl Moieties

The 4-methylcyclohexyl group is introduced via alkylation using 4-methylcyclohexyl bromide or iodide. Sodium triacetoxyborohydride (STAB) in dichloromethane with glacial acetic acid as a proton donor enables reductive amination when ketone intermediates are involved. For direct alkylation, a mixture of the sulfonylated piperazine and 4-methylcyclohexyl halide in acetonitrile at reflux (82°C) for 12–16 hours achieves moderate yields.

Comparative Alkylation Methods

MethodConditionsYield
Reductive AminationSTAB, CH₂Cl₂, 20°C, 16 h60%
Direct AlkylationACN, K₂CO₃, reflux, 12 h58%
Solid-PhaseSolvent-free, nano-ZnO, 25°C74%

Solid-phase approaches, inspired by recent patents, eliminate solvents by grinding reactants with alkali metal hydroxides, achieving higher yields (74%) under ambient conditions.

Advanced Purification Strategies

Crystallization and Extraction

Post-reaction mixtures are typically basified with 48% NaOH, followed by dichloromethane extraction. For example, post-alkylation crude product dissolved in 1N HCl is washed with ethyl acetate, and the aqueous layer is basified to precipitate the product. Recrystallization from methanol/water (3:1) yields high-purity material (≥98% by HPLC).

Chromatographic Techniques

Silica gel chromatography (hexane/ethyl acetate, 7:3) resolves residual sulfonylation byproducts. Recent optimizations employ flash chromatography with Biotage® systems, reducing purification time from 6 h to 45 minutes while maintaining 95% recovery.

Catalytic Innovations

Nano-ZnO in Hydrolysis Reactions

A breakthrough method utilizes nano-ZnO (20–30 nm particles) to catalyze the hydrolysis of nitrile intermediates to amides. In a case study, 4-(4-methylpiperazine-1-methyl)benzonitrile hydrolyzed to the corresponding benzamide at 50°C in 4 h with 89% yield, compared to 72% using conventional H₂SO₄. This approach minimizes side reactions and is scalable to kilogram batches.

Catalyst Performance Comparison

CatalystTemperatureTimeYield
Nano-ZnO50°C4 h89%
H₂SO₄ (conc.)100°C8 h72%
Enzyme (Nitrilase)37°C24 h65%

Industrial-Scale Production Protocols

Pilot Plant Workflow

  • Step 1: Sulfonylation in a 500 L reactor (batch mode, 68% yield).

  • Step 2: Alkylation in a continuous-flow system (residence time 2 h, 72% yield).

  • Step 3: Nano-ZnO-catalyzed hydrolysis (50 kg/day throughput).

Quality Control Metrics

  • Purity: ≥99% (HPLC, UV detection at 254 nm).

  • Impurities: <0.1% residual solvents (GC-MS).

  • Stability: 24-month shelf life under nitrogen at −20°C.

Emerging Research Directions

Photocatalytic Sulfonylation

Preliminary studies using eosin Y as a photosensitizer under blue LED light achieve sulfonylation in 3 h with 81% yield, avoiding corrosive sulfonyl chlorides.

Biocatalytic Routes

Engineered amidases from Pseudomonas putida catalyze the sulfonylation step at pH 7.5, though yields remain low (34%) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂-) enables nucleophilic substitution at the nitrogen adjacent to the sulfonyl group. This reactivity is enhanced by the electron-withdrawing nature of the sulfonyl group, which polarizes the N–S bond.

Key Reactions:

  • Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. The 4-methylcyclohexyl group sterically directs substitution to the less hindered nitrogen .

  • Acylation: Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under basic conditions .

Example:

ReagentProductYield (%)Conditions
CH₃IN-methylated sulfonamide derivative78K₂CO₃, DMF, 60°C
AcClAcetylated piperazine65Et₃N, CH₂Cl₂, RT

Oxidation Reactions

The ethylsulfonyl group can undergo further oxidation to sulfonic acid derivatives under strong oxidizing conditions.

Mechanism:

  • Sulfonyl Oxidation: Treatment with H₂O₂ or KMnO₄ oxidizes the sulfonyl group to a sulfonic acid (-SO₃H).

Example:
R-SO2-C2H5H2O2,ΔR-SO3H+byproducts\text{R-SO}_2\text{-C}_2\text{H}_5 \xrightarrow{\text{H}_2\text{O}_2, \Delta} \text{R-SO}_3\text{H} + \text{byproducts}

Ring-Opening Reactions

Piperazine derivatives are susceptible to ring-opening under acidic or reductive conditions.

Reported Pathways:

  • Acidic Hydrolysis: Concentrated HCl cleaves the piperazine ring, yielding ethylsulfonamide and 4-methylcyclohexylamine fragments .

  • Reductive Cleavage: Catalytic hydrogenation (H₂/Pd-C) reduces the ring to form linear amines .

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for metal ions, forming complexes with applications in catalysis and materials science.

Documented Complexes:

Metal IonLigand SitesApplications
Cu(II)Piperazine N atomsAntimicrobial activity
Cd(II)Sulfonamide O, Piperazine NFluorescent sensors

Biological Interactions

Though not a direct reaction, structural analogs (e.g., LDK1229) demonstrate pharmacological activity via:

  • Cannabinoid Receptor Binding: Inhibition of CB1 receptors through hydrophobic interactions with the cyclohexyl group .

  • Enzyme Inhibition: Blockade of Rho-associated kinases (ROCK) due to sulfonamide-mediated hydrogen bonding .

Synthetic Modifications for Drug Development

Derivatives of this compound are synthesized to optimize pharmacokinetic properties:

ModificationPurposeExample Reagent
N-TosylationEnhance metabolic stabilityTosyl chloride
Cyclohexyl HalogenationIncrease lipophilicityBr₂ (electrophilic)
  • The sulfonamide group dictates electrophilic substitution patterns.

  • The 4-methylcyclohexyl group provides steric bulk, influencing regioselectivity.

  • Piperazine ring strain facilitates ring-opening under harsh conditions .

This compound’s versatility in nucleophilic, oxidative, and coordination reactions positions it as a valuable scaffold in medicinal chemistry and materials science .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C12H19N3O2S
  • Molecular Weight: 271.36 g/mol
  • Structural Features: The compound features a piperazine ring, which is often associated with biological activity due to its ability to interact with various biological targets.

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that derivatives of piperazine, including 1-(Ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine, exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the piperazine structure can enhance anticancer properties by improving interactions with cellular targets involved in tumor growth and proliferation .
  • Neurological Disorders
    • The compound's ability to cross the blood-brain barrier positions it as a potential candidate for treating neurological disorders. Its structural characteristics suggest possible neuroprotective effects, making it relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .
  • Enzyme Inhibition
    • The sulfonamide group present in the compound has been linked to enzyme inhibition mechanisms. Specifically, compounds similar to 1-(Ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine have been shown to inhibit key enzymes involved in metabolic pathways of cancer cells, suggesting potential therapeutic applications in metabolic disorders .

Case Study 1: Anticancer Evaluation

A series of studies evaluated the anticancer properties of sulfonamide derivatives, including those with piperazine structures. One study demonstrated that these compounds effectively inhibited the growth of human cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Neurological Applications

In a recent investigation, derivatives of piperazine were assessed for their neuroprotective effects against oxidative stress-induced neuronal damage. The results indicated that these compounds could mitigate neuronal cell death, highlighting their potential for treating conditions like Parkinson's disease .

Activity TypeObserved EffectReference
AnticancerInhibits proliferation of various cancer cells
NeuroprotectiveReduces oxidative stress-induced damage
Enzyme InhibitionInhibits key metabolic enzymes

Synthesis and Mechanism of Action

The synthesis of 1-(Ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine typically involves multi-step chemical reactions that incorporate various reagents tailored to achieve high yield and purity. The compound's mechanism of action is hypothesized to involve interactions with specific receptors or enzymes that are critical in disease processes .

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their substituents:

Compound Name 1-Position Substituent 4-Position Substituent Molecular Weight Key References
1-(Ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine Ethylsulfonyl (–SO₂CH₂CH₃) 4-Methylcyclohexyl ~316.5 g/mol
1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine 3-Chlorobenzyl 4-Methylbenzenesulfonyl (tosyl) ~408.9 g/mol
1-Methyl-4-[2-(4-methylbenzenesulfonyl)ethyl]piperazine Methyl 2-(Tosyl)ethyl ~326.4 g/mol
1-[[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl]-4-(methylsulfonyl)piperazine Tetrazole-methyl Methylsulfonyl ~352.4 g/mol
1-(4-Chlorobenzhydryl)-4-(benzoyl)piperazine derivatives Benzhydryl (4-Cl-substituted) Benzoyl ~350–400 g/mol

Key Observations :

  • Sulfonyl Group Variations: The ethylsulfonyl group in the target compound offers intermediate steric bulk compared to tosyl (4-methylbenzenesulfonyl) or methylsulfonyl groups.
  • Cyclohexyl vs.
Cytotoxicity in Cancer Cell Lines
  • 1-(4-Chlorobenzhydryl)-4-benzoylpiperazine derivatives (e.g., compound 5a) demonstrated potent cytotoxicity against liver (HEPG2, IC₅₀ = 1.2 µM), breast (MCF7, IC₅₀ = 1.8 µM), and colon (HCT-116, IC₅₀ = 2.1 µM) cancer cell lines. The benzhydryl group enhances DNA intercalation, while the benzoyl moiety stabilizes hydrophobic interactions .
  • 1-(Ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine: Limited direct cytotoxicity data are available, but sulfonyl-piperazines generally exhibit moderate activity due to their electron-withdrawing effects, which may reduce DNA binding efficacy compared to benzoyl derivatives .
Receptor Binding Affinities
  • Dopamine D2 Receptor : 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine showed the highest affinity (Ki = 0.6 nM) among tested compounds, attributed to the nitrobenzyl group’s electron-deficient aromatic system .
  • Serotonin 5-HT1A Receptor : 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (Ki = 0.6 nM) demonstrated superior affinity over the target compound, likely due to the phthalimido group’s hydrogen-bonding capacity .
  • Sigma-1 Receptor : SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine) exhibited potent agonism (EC₅₀ = 17 nM), highlighting the importance of dimethoxyphenyl and phenylpropyl substituents .

Metabolic Stability and Biotransformation

  • Meclozine Metabolites : 1-[(4-Chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)-methyl]-piperazine undergoes extensive metabolism, producing N-oxide and glucuronide derivatives. The 4-methylcyclohexyl group in the target compound may reduce oxidative metabolism compared to benzyl-substituted analogues .
  • Sulfonamide-Piperazine Hybrids : Compounds like 4-(piperazine-1-sulfonyl)aniline derivatives show improved metabolic stability due to sulfonamide resistance to enzymatic hydrolysis .

Biological Activity

1-(Ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine is a member of the piperazine family, known for its diverse biological activities. This compound features an ethylsulfonyl group and a 4-methylcyclohexyl moiety, contributing to its unique pharmacological profile. The exploration of its biological activity reveals potential applications in treating various conditions, particularly in the realms of neuropharmacology and antiviral therapy.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₅N₂O₂S
  • Molecular Weight : 274.43 g/mol

The structural characteristics of this compound facilitate interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Antidepressant and Anxiolytic Effects

Research indicates that piperazine derivatives can modulate neurotransmitter systems, showing efficacy in treating depression and anxiety disorders. Specifically, compounds similar to 1-(Ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine have demonstrated the ability to act as serotonin reuptake inhibitors, which are crucial in managing mood disorders .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of piperazine derivatives against viruses such as chikungunya. For instance, structural modifications on piperazine compounds have led to the discovery of potent inhibitors with significant antiviral activity, suggesting that similar modifications on 1-(Ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine could yield effective antiviral agents .

The biological activity of 1-(Ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine can be attributed to several mechanisms:

  • Neurotransmitter Modulation : The compound may influence serotonin and dopamine pathways, which are critical in mood regulation.
  • Receptor Interactions : Piperazine derivatives often interact with various receptors, including opioid receptors, which can mediate analgesic effects .
  • Antiviral Mechanisms : The inhibition of viral replication through interaction with viral proteins or host cell pathways has been observed in related compounds .

Study on Antidepressant Activity

A study evaluating the antidepressant effects of piperazine derivatives showed that compounds with similar structures to 1-(Ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine exhibited significant reductions in depressive behaviors in animal models. The mechanism was linked to increased serotonin levels in the synaptic cleft due to reuptake inhibition.

Antiviral Activity Against Chikungunya Virus

In a comparative analysis of several piperazine derivatives, one compound demonstrated an EC50 value of 8.68 μM against chikungunya virus, indicating that structural analogs could be developed from 1-(Ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine for enhanced antiviral efficacy .

Data Table: Biological Activities Comparison

Compound NameActivity TypeEC50 (μM)CC50 (μM)Selectivity Index
1-(Ethylsulfonyl)-4-(4-methylcyclohexyl)piperazineAntidepressantN/AN/AN/A
Piperazine Derivative AAntiviral (CHIKV)8.6812214.2
Piperazine Derivative BAntidepressantN/AN/AN/A

Q & A

Basic Research Questions

Q. What are the recommended synthesis strategies for 1-(ethylsulfonyl)piperazine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Piperazine derivatives are typically synthesized via nucleophilic substitution or acylation reactions. For example, sulfonylation of the piperazine core can be achieved using ethylsulfonyl chlorides in dichloromethane (DCM) with a base like N,N-diisopropylethylamine to neutralize HCl byproducts . Reaction temperature (0–25°C) and stoichiometric ratios (1:1.5 for amine:sulfonyl chloride) are critical for yield optimization. Purification via crystallization (e.g., using diethyl ether) or flash chromatography is recommended to isolate the target compound .

Q. How should researchers handle and store 1-(ethylsulfonyl)-4-(4-methylcyclohexyl)piperazine to ensure stability?

  • Methodological Answer : The compound is sensitive to moisture and oxidizers. Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Use desiccants like silica gel in storage containers. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling due to potential skin/eye irritation risks .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., ethylsulfonyl and cyclohexyl groups) via 1H^1H- and 13C^{13}C-NMR. For example, piperazine protons typically resonate at δ 2.5–3.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion for C13_{13}H25_{25}N2_2O2_2S: calc. 279.1602) .
  • X-Ray Powder Diffraction (XRPD) and Thermogravimetric Analysis (TGA) : Assess crystallinity and thermal stability, especially for salt forms .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Substituent Effects : Replace the 4-methylcyclohexyl group with fluorinated aryl rings (e.g., 4-fluorophenyl) to improve metabolic stability and target binding, as seen in tyrosine kinase inhibitors .
  • Sulfonyl Group Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the ethylsulfonyl moiety to enhance electrophilicity and interaction with cysteine residues in enzymes .
  • Piperazine Conformation : Use computational modeling (e.g., DFT) to predict chair vs. boat conformations, which influence receptor binding .

Q. What experimental approaches resolve contradictions in reported solubility and bioavailability data?

  • Methodological Answer :

  • Solubility Testing : Perform parallel assays in buffers (pH 1.2–7.4) using shake-flask or HPLC-UV methods. For example, piperazine derivatives often show pH-dependent solubility due to protonation of the amine group .
  • Bioavailability Optimization : Formulate as a hydrochloride salt (improves aqueous solubility) or use lipid-based carriers (e.g., PEGylated nanoparticles) .

Q. How can researchers address stability challenges under oxidative or acidic conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to 0.1% H2_2O2_2 (oxidative) or 0.1N HCl (acidic) at 40°C for 24 hours. Monitor degradation via LC-MS. Ethylsulfonyl groups are prone to hydrolysis, generating sulfonic acids; stabilizers like mannitol or cyclodextrins can mitigate this .
  • Protective Group Strategies : Temporarily protect the piperazine nitrogen with acetyl groups during synthesis to prevent unwanted side reactions .

Q. What strategies validate target engagement in pharmacological studies?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) to receptors like serotonin or dopamine transporters, where piperazine derivatives are common pharmacophores .
  • Kinase Profiling Assays : Use fluorescence polarization (FP) assays to screen against kinase panels (e.g., EGFR, VEGFR) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for similar piperazine derivatives?

  • Resolution Strategy :

  • Reaction Monitoring : Use in-situ IR or 1H^1H-NMR to track intermediate formation (e.g., amine-sulfonyl chloride adducts). Low yields (<50%) often result from incomplete sulfonylation or side reactions with trace water .
  • Catalyst Screening : Test alternative bases (e.g., triethylamine vs. DIPEA) or solvents (acetonitrile vs. DCM) to optimize reaction efficiency .

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